Cas no 1903780-74-4 (5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole)

5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
- (2-(ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
- (2-ethylsulfanylphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
- 5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
- F6524-3939
- AKOS025390467
- 1903780-74-4
-
- インチ: 1S/C22H23N3O2S/c1-3-28-20-12-8-7-11-17(20)22(26)25-13-18(16-9-5-4-6-10-16)19(14-25)21-23-15(2)24-27-21/h4-12,18-19H,3,13-14H2,1-2H3
- InChIKey: CMJMCBROCRMITN-UHFFFAOYSA-N
- ほほえんだ: S(CC)C1C=CC=CC=1C(N1CC(C2=NC(C)=NO2)C(C2C=CC=CC=2)C1)=O
計算された属性
- せいみつぶんしりょう: 393.15109816g/mol
- どういたいしつりょう: 393.15109816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 528
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-3939-2μmol |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-3939-10μmol |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-3939-2mg |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-3939-30mg |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-3939-5mg |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-3939-20mg |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-3939-25mg |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6524-3939-40mg |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-3939-4mg |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-3939-50mg |
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole |
1903780-74-4 | 50mg |
$160.0 | 2023-09-08 |
5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole 関連文献
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazoleに関する追加情報
Introduction to 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole (CAS No. 1903780-74-4)
5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole, with the CAS number 1903780-74-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
The molecular structure of 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole is characterized by a central oxadiazole ring fused with a pyrrolidine moiety, substituted with a benzoyl group and an ethylsulfanyl group. The presence of these functional groups imparts specific chemical and biological properties that make this compound a promising candidate for further investigation.
In recent years, the development of new oxadiazole derivatives has been a focus of research due to their potential in treating various diseases. For instance, studies have shown that oxadiazoles can modulate the activity of enzymes and receptors involved in inflammatory responses and cancer progression. The compound 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole has been synthesized and evaluated for its biological activities in several preclinical studies.
In Vitro Studies:
In vitro studies have demonstrated that 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These cytokines play a crucial role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The mechanism of action is believed to involve the modulation of signaling pathways such as NF-kB and MAPK.
In Vivo Studies:
In vivo studies have further confirmed the anti-inflammatory properties of 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole. Animal models of inflammation have shown that this compound can significantly reduce inflammation and tissue damage. Additionally, it has been found to exhibit analgesic effects, making it a potential candidate for pain management.
Cancer Research:
Beyond its anti-inflammatory properties, 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole has also shown promise in cancer research. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and JAK/STAT.
Synthetic Routes:
The synthesis of 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-y l}-3-methyl - 1 , 2 , 4 - o x a d i azo l e strong > i n v o l v e s s e v e r a l s t e p s , i n c l u d i n g t h e c o u p l i n g o f t h e b e n z o y l g r o u p w i t h t h e p y r r o l i d i n e m o i e t y , f o l l o w e d b y t h e c y c l i z a t i o n t o f o r m t h e o x a d i a z o l e r i n g . T h e s y n t h e s i s p r o c e s s h a s b e e n o p t i m i z e d f o r h i g h y i e l d a n d p u r i t y , m a k i n g t h e c o m p o u n d v i a b l e f o r f u r t h e r p h a r m a c o l o g i c a l s t u d y . p > < p > T h e p h y s i c o c h e m i c a l p r o p e r t i e s o f< strong > 5 - { 1 - 2 - ( ethylsulfanyl ) benzoyl - 4 - phenylpyrrolidin - 3 - yl } - 3 - methyl - 1 , 2 , 4 - oxadiazole< / strong > , s u c h a s s o l u b i l i t y , m e l t i n g p o i n t , a n d s t a b i l i t y , h a v e b ee n c haracterized to ensure its suitability for pharmaceutical development. These properties are crucial for optimizing drug delivery and formulation strategies.
Clinical Potential:
The clinical potential of< strong > 5 - { 1 - 2 - ( ethylsulfanyl ) benzoyl - 4 - phenylpyrrolidin - 3 - yl } - 3 - methyl - 1 , 2 , 4 - oxadiazole< / strong > is currently being explored through preclinical and early-stage clinical trials. Preliminary results suggest that this compound may offer significant therapeutic benefits with minimal side effects. However, further research is needed to fully understand its safety profile and efficacy in human subjects.
FUTURE DIRECTIONS:
THe DEVElopment OF< STRONG >5-{1=2-(EthYlsuLFanYl)BenzOyL=4-PheNYPYRroLiDiN=3-YL}=3-MeThYL=1=2=OxAdIaZoLe< /STRONG > AS A THERAPEUTIC AGENT IS AN EXCITING AREA OF RESEARCH. FUTURE STUDIES WILL FOCUS ON OPTIMIZING ITS PHARMACOKINETIC PROPERTIES AND EVALUATING ITS EFFICACY IN LARGER CLINICAL TRIALS. ADDITIONALLY, COMBINATIONAL THERAPIES INVOLVING THIS COMPOUND WITH OTHER DRUGS MAY BE EXPLORED TO ENHANCE ITS THERAPEUTIC POTENTIAL.
1903780-74-4 (5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole) 関連製品
- 1260777-45-4(1-(3,5-dichlorophenyl)cyclopropan-1-amine)
- 13460-15-6(7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione)
- 2034268-08-9(3-({[2,3'-bipyridine]-4-yl}methyl)-1-[(4-chlorophenyl)methyl]urea)
- 1343101-46-1(3-cyclopropyl-2-methylpropan-1-amine)
- 2228744-51-0(1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 1215365-92-6(N-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide hydrochloride)
- 1602899-08-0((4-bromo-2-nitrophenyl)methanesulfonamide)
- 2508008-02-2(2,4,11,13-Tetraazatetradecanediimidamide, N1-(2-chlorophenyl)-N14-(4-chlorophenyl)-3,12-diimino-)
- 1396557-74-6(2,3-dimethoxy-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide)
- 2228608-05-5(3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol)




